3-(Chlorométhyl)-5-éthyl-1,2,4-oxadiazole

Vue d'ensemble

Description

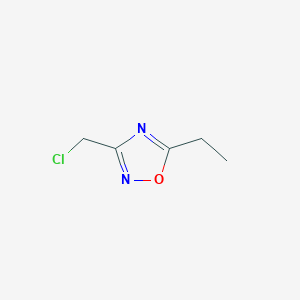

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloromethyl group at the 3-position and an ethyl group at the 5-position

Applications De Recherche Scientifique

Biological Activities

The biological activities of 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole and its derivatives have been extensively studied. Notable applications include:

- Antitumor Activity : Several studies have demonstrated that oxadiazole derivatives possess significant anticancer properties. For instance, compounds derived from 1,2,4-oxadiazoles have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent antiproliferative effects .

- Antimicrobial Properties : The compound has also been evaluated for its antibacterial activity against standard bacterial strains. Some derivatives have shown effectiveness comparable to established antibiotics, indicating their potential as antimicrobial agents .

- Anti-inflammatory Effects : Research indicates that certain oxadiazole derivatives exhibit anti-inflammatory properties. For example, compounds tested in carrageenan-induced rat paw edema models demonstrated significant anti-inflammatory activity .

Case Study 1: Anticancer Activity

A study synthesized a series of substituted 1,2,4-oxadiazole derivatives and evaluated their anticancer properties against various human cancer cell lines. One compound exhibited an IC50 value of 0.19 µM against HCT-116 cells, highlighting its potential for further development as an anticancer drug .

Case Study 2: Antimicrobial Evaluation

In another investigation, a group of oxadiazole derivatives was tested against five standard bacterial strains. The results indicated that certain compounds had minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics, suggesting their viability as new antimicrobial agents .

Comprehensive Data Table

Mécanisme D'action

- Under acidic conditions, 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole undergoes chloromethylation via the Blanc reaction . The reaction involves formaldehyde (CH₂O) and hydrogen chloride (HCl) catalyzed by zinc chloride (ZnCl₂).

Mode of Action

If you need additional details or have any other questions, feel free to ask! 😊 .

Analyse Biochimique

Biochemical Properties

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with glutathione S-transferase, an enzyme involved in detoxification processes. The chloromethyl group of 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole can form covalent bonds with thiol groups in proteins, leading to the formation of stable adducts . These interactions can influence the enzyme’s activity and potentially alter cellular detoxification pathways.

Cellular Effects

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole has been observed to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with glutathione S-transferase can lead to changes in the redox state of cells, impacting cellular metabolism and oxidative stress responses . Additionally, 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole may affect the expression of genes involved in detoxification and stress response pathways.

Molecular Mechanism

The molecular mechanism of 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole involves its ability to form covalent bonds with biomolecules. The chloromethyl group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole can influence gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in detoxification pathways and oxidative stress responses.

Dosage Effects in Animal Models

The effects of 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects, such as oxidative stress and cellular damage, have been observed at high doses. These effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress. The compound interacts with enzymes such as glutathione S-transferase, which plays a crucial role in the conjugation and elimination of toxic substances . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, and it may accumulate in certain cellular compartments . These interactions can affect the compound’s localization and overall bioavailability within the cell.

Subcellular Localization

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often found in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to yield the desired oxadiazole compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or the substituents.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or ethanol.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products

Nucleophilic substitution: Products include azides, thioethers, and ethers.

Oxidation: Products may include oxadiazole derivatives with additional oxygen-containing functional groups.

Reduction: Products may include reduced oxadiazole derivatives or modified substituents.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Chloromethyl)-1,2,4-oxadiazole: Lacks the ethyl group at the 5-position.

5-Ethyl-1,2,4-oxadiazole: Lacks the chloromethyl group at the 3-position.

3-(Methyl)-5-ethyl-1,2,4-oxadiazole: Has a methyl group instead of a chloromethyl group at the 3-position.

Uniqueness

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole is unique due to the presence of both the chloromethyl and ethyl groups, which confer specific reactivity and properties. The chloromethyl group allows for versatile chemical modifications, while the ethyl group can influence the compound’s lipophilicity and biological activity. This combination makes it a valuable scaffold for the development of new compounds with tailored properties.

Activité Biologique

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and other pharmacological effects, supported by case studies and research findings.

Structural Overview

The chemical structure of 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole can be represented as follows:

This structure includes a chloromethyl group at the 3-position and an ethyl group at the 5-position of the oxadiazole ring.

Anticancer Activity

Research has indicated that 1,2,4-oxadiazole derivatives exhibit potent anticancer properties. For instance:

- Cytotoxicity : A study reported that certain oxadiazole derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cells. Specifically, compounds derived from 1,2,4-oxadiazoles showed significant cytotoxicity with IC50 values ranging from 15.63 µM to lower than 2.78 µM against different cancer types .

- Mechanism of Action : The mechanism involves inducing apoptosis through activation of p53 and caspase pathways in cancer cells. Flow cytometry assays confirmed that these compounds act in a dose-dependent manner to promote cell death .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole | MCF-7 | 15.63 |

| Novel Derivative | HT-29 | <2.78 |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives is also noteworthy:

- Bacterial Inhibition : Compounds similar to 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole have shown significant antibacterial effects against pathogens such as Xanthomonas oryzae. For example, derivatives demonstrated EC50 values ranging from 19.04 µg/mL to 36.25 µg/mL against various bacterial strains .

| Compound | Bacterial Strain | EC50 (µg/mL) |

|---|---|---|

| 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole | Xanthomonas oryzae | 24.14 |

| Related Derivative | Xanthomonas oryzae pv. oryzicola | 19.04 |

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazoles exhibit a range of other biological activities:

- Anti-inflammatory : Some derivatives have shown potential as anti-inflammatory agents by inhibiting cyclooxygenases (COX) and other inflammatory mediators.

- Antiparasitic : Research indicates that certain oxadiazoles possess activity against parasitic infections, although specific data on 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole is limited.

Case Studies

- Cytotoxic Evaluation : A comprehensive study evaluated several oxadiazole derivatives for their cytotoxic effects on tumor cell lines. The results indicated that modifications at the 3-position significantly enhanced activity against breast and colon cancer cells .

- Antibacterial Efficacy : Another study focused on the synthesis of various oxadiazole derivatives and their evaluation against bacterial pathogens. The findings highlighted that specific substitutions led to improved antibacterial potency compared to traditional antibiotics .

Propriétés

IUPAC Name |

3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c1-2-5-7-4(3-6)8-9-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYXLMWYFOXGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601352 | |

| Record name | 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83227-01-4 | |

| Record name | 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.